molecular formula C7H9N3S B7725474 N'-(5-methylpyridin-2-yl)carbamimidothioic acid

N'-(5-methylpyridin-2-yl)carbamimidothioic acid

Cat. No.: B7725474
M. Wt: 167.23 g/mol
InChI Key: GEYNPFWKKUCREI-UHFFFAOYSA-N
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Description

N’-(5-methylpyridin-2-yl)carbamimidothioic acid is a compound that belongs to the class of carbamimidothioic acids It is characterized by the presence of a 5-methylpyridin-2-yl group attached to the carbamimidothioic acid moiety

Properties

IUPAC Name

N'-(5-methylpyridin-2-yl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-2-3-6(9-4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYNPFWKKUCREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-methylpyridin-2-yl)carbamimidothioic acid typically involves the reaction of pyridin-2-amine with an appropriate acylating agent, followed by the introduction of a thiourea group. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium, leading to the formation of N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with phosphorus pentasulfide (P2S5) in anhydrous toluene to yield the desired carbamimidothioic acid .

Industrial Production Methods

Industrial production methods for N’-(5-methylpyridin-2-yl)carbamimidothioic acid may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(5-methylpyridin-2-yl)carbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N’-(5-methylpyridin-2-yl)carbamimidothioic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-methylpyridin-2-yl)carbamimidothioic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as both an antibacterial and anticancer agent highlights its versatility and potential for further development in various fields.

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